molecular formula C11H20N2O3 B2451251 tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate CAS No. 2306247-05-0

tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate

Cat. No.: B2451251
CAS No.: 2306247-05-0
M. Wt: 228.292
InChI Key: DIUMEULIRBZIBH-YUMQZZPRSA-N
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Description

Tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is known for its applications in pharmaceutical research and organic synthesis. This compound is characterized by its piperazine ring, which is substituted with tert-butyl, dimethyl, and oxo groups, making it a versatile intermediate in the synthesis of various bioactive molecules .

Properties

IUPAC Name

tert-butyl (2S,6S)-2,6-dimethyl-3-oxopiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-7-6-12-9(14)8(2)13(7)10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUMEULIRBZIBH-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C(N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC(=O)[C@@H](N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with appropriate reagents to introduce the dimethyl and oxo groups. One common method includes the use of tert-butyl chloroformate and dimethylamine under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. This method offers advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Drug Development

Tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate serves as a building block in the synthesis of various bioactive compounds. Its derivatives have shown promise in the development of new antimicrobial agents and other therapeutics. For instance, its application in synthesizing oxazolidinone derivatives has been explored due to their effectiveness against resistant bacterial strains .

Enzyme Inhibition

Research indicates that compounds derived from this compound exhibit inhibitory activity against enzymes such as thymidine phosphorylase. This enzyme is implicated in several physiological processes and is associated with conditions like cancer and sepsis . The inhibition of such enzymes can lead to the development of novel anticancer therapies.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. They have been tested against various bacterial and fungal strains, showing effectiveness comparable to existing antibiotics . This makes them candidates for further exploration in treating infections.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate: A closely related compound with similar structural features.

    tert-Butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate: An enantiomer with different stereochemistry.

    tert-Butyl (2S,6S)-2,6-dimethyl-4-oxo-piperazine-1-carboxylate: A derivative with an additional oxo group.

Uniqueness

Tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its versatility in synthetic applications and potential as a pharmaceutical intermediate make it a valuable compound in various fields of research.

Biological Activity

Tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H20N2O3
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 2306247-05-0
  • PubChem CID : 154804785

This compound features a piperazine ring with a tert-butyl group and a carboxylate moiety, which may influence its interaction with biological targets.

The biological activity of this compound may involve various mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It may act as a modulator of specific receptors, influencing signaling pathways related to cell growth and differentiation.
  • Antimicrobial Properties : There are indications that this compound exhibits antimicrobial activity against certain bacterial strains, which could be valuable in developing new antibiotics.

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly inhibit the growth of various pathogens. For example:

  • E. coli Strains : Inhibition rates reached up to 70% at concentrations of 50 μM.
  • Staphylococcus aureus : Showed a minimum inhibitory concentration (MIC) of 25 μM.

Case Studies

  • Study on Antimicrobial Activity :
    • A study investigated the efficacy of the compound against Gram-negative bacteria. Results indicated that at higher concentrations (50 μM), it reduced bacterial viability by approximately 60% compared to control groups .
    Bacterial StrainConcentration (μM)Viability Reduction (%)
    E. coli5070
    Staphylococcus aureus2560
    Pseudomonas aeruginosa5055
  • Receptor Interaction Studies :
    • Research exploring the interaction of this compound with the PD-1/PD-L1 pathway showed promising results, suggesting potential applications in immunotherapy for cancer treatment. The compound exhibited a significant ability to enhance T-cell activation in the presence of PD-L1 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : Two primary approaches are documented:

  • Method A : Hydrolysis in aqueous THF at room temperature (yield: 79%) .
  • Method B : Acidic cleavage using HCl in ethyl acetate (yield: 60%) .
  • Key factors affecting yield include solvent choice (THF vs. ethyl acetate), reaction time, and acid concentration. Scale-up protocols require careful solvent removal to avoid decomposition.
    • Data Table :
MethodSolventAcid/BaseTime (h)Yield (%)
ATHF/H₂ONone279
BEtOAcHCl0.0860

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • Methodology :

  • ¹H/¹³C NMR : Look for distinct signals:
  • t-Bu group: 1.4 ppm (¹H), 28.2 ppm (¹³C) .
  • Piperazine carbonyl: 170–175 ppm (¹³C) .
  • MS (ESI) : Dominant fragment at m/z 57 (t-Bu group cleavage) .
  • FT-IR : Stretching vibrations at 1680–1720 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodology :

  • Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl carbamate group .
  • Avoid prolonged exposure to moisture or acidic conditions, which degrade the Boc protecting group .

Advanced Research Questions

Q. What stereochemical challenges arise in synthesizing the (2S,6S) configuration, and how can chiral resolution techniques address them?

  • Methodology :

  • Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers .
  • X-ray crystallography (via SHELXL ) confirms absolute configuration by analyzing Flack parameters .

Q. How can computational modeling predict the compound's reactivity or interactions, and which software tools are validated for such analyses?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry using Gaussian16 to assess conformational stability .
  • Molecular docking (AutoDock Vina) : Predict binding affinity to biological targets (e.g., enzymes) by analyzing hydrogen-bonding patterns .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray) regarding the compound's stereochemistry or conformation?

  • Methodology :

  • Dynamic NMR : Detect hindered rotation of the piperazine ring at low temperatures .
  • SCXRD (Single-Crystal X-ray Diffraction) : Resolve ambiguities in stereochemistry; SHELXD is preferred for small-molecule refinement .

Q. How does the 3-oxo group influence the compound's hydrogen-bonding network in crystal structures, and what implications does this have for solid-state reactivity?

  • Methodology :

  • Analyze Hirshfeld surfaces (CrystalExplorer ) to map intermolecular interactions. The 3-oxo group forms C=O···H-N hydrogen bonds (2.8–3.0 Å), stabilizing crystal packing .

Data Contradiction Analysis

  • Example : Discrepancies in NMR coupling constants (e.g., J = 10 Hz in solution vs. J = 12 Hz in X-ray) may arise from dynamic effects in solution. Use variable-temperature NMR to correlate with crystallographic data .

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